molecular formula C8H11NO3S B112728 Ethanol, 2-[(3-aminophenyl)sulfonyl]- CAS No. 5246-57-1

Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Cat. No. B112728
CAS RN: 5246-57-1
M. Wt: 201.25 g/mol
InChI Key: ASASRSMRAPYLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04929757

Procedure details

102.6 g of moist paste of 2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone from Example 1 [or an equimolar amount of 4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone] are stirred into 250 ml of water and 50 ml of the phosphate buffer solution described under Example 2. A small amount of a nonionic emulsifier and 5 g of palladium-oncharcoal catalyst are added. Hydrogenation with hydrogen is then carried out in an autoclave at 70° C. and approximately 40 bar. The reduction is monitored by chromatography. After the hydrogenation, and after releasing the pressure and flushing the reactor, the product is heated to 85° C. and clarified via a pressure filter. The filter is cooled to 0° C. and the crystalline 3-aminophenyl 2-hydroxyethyl sulphone is isolated by filtration. 53 g of single-substance product are obtained after drying.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
palladium-oncharcoal
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC([N+]([O-])=O)=CC=1S([O-])=O.[Na+].[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][C:24](Cl)=[C:23]([N+:28]([O-])=O)[CH:22]=1)(=[O:20])=[O:19].P([O-])([O-])([O-])=O.[H][H]>O>[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([NH2:28])[CH:22]=1)(=[O:19])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]
Name
4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-oncharcoal
Quantity
5 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then carried out in an autoclave at 70° C.
CUSTOM
Type
CUSTOM
Details
flushing the reactor
FILTRATION
Type
FILTRATION
Details
filter
TEMPERATURE
Type
TEMPERATURE
Details
The filter is cooled to 0° C.

Outcomes

Product
Name
Type
product
Smiles
OCCS(=O)(=O)C1=CC(=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.